2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective and potent antagonist of the G-protein coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.

科学的研究の応用

Synthesis and Structural Studies

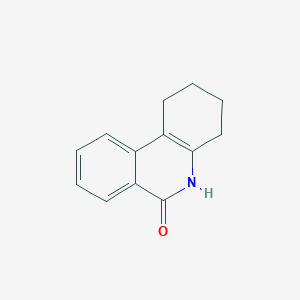

The synthesis and structural analysis of compounds related to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide have been extensively explored. For example, the synthesis of new enaminones by reacting specific reagents in ethanol has provided insights into their molecular structures through NMR spectra and X-ray diffractometry, revealing short intramolecular hydrogen bonds and stabilization by weak hydrogen bonds, indicating potential applications in molecular engineering and design (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Magnetic Studies and Single Molecule Magnets

Research into tetranuclear [Cu-Ln]2 single molecule magnets, incorporating a ligand similar in complexity to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has contributed to the development of materials with significant ferromagnetic interactions. These complexes have been found to behave as single molecule magnets (SMMs), a property that could be exploited in the fabrication of magnetic storage media and quantum computing components (Costes, Shova, & Wernsdorfer, 2008).

Antimicrobial Properties

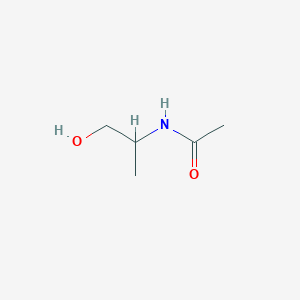

The antimicrobial properties of derivatives related to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide have been extensively studied. New acylthiourea derivatives have shown activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents. The structure-activity relationship revealed that certain substituents significantly enhance antimicrobial activity, providing a basis for the design of novel therapeutics (Limban et al., 2011).

Insecticidal Activity

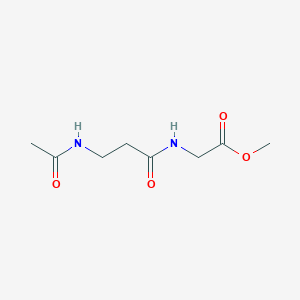

Flubendiamide, a compound with structural elements similar to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has emerged as a novel class of insecticide with a unique chemical structure and mode of action. It exhibits strong insecticidal activity against lepidopterous pests, including resistant strains, suggesting its utility in integrated pest management programs (Tohnishi et al., 2005).

Antidopaminergic Effects

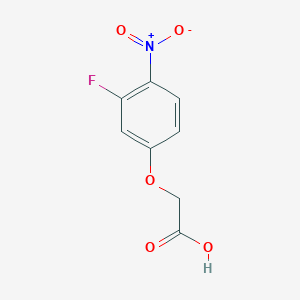

The study of benzamides, including structures analogous to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has contributed to the understanding of antidopaminergic effects. These studies have implications for the development of therapeutic agents for treating psychosis and related disorders, showcasing the potential of such compounds in medical research (Banitt et al., 1977).

作用機序

Target of Action

The primary targets of the compound are yet to be identified. It’s known that compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals . They are often involved in interactions with various proteins and enzymes, altering their function and leading to therapeutic effects .

Mode of Action

The trifluoromethyl group is known to participate in various types of reactions, including radical trifluoromethylation . This involves the formation of carbon-centered radical intermediates, which can undergo further reactions to modify the structure and function of target molecules .

Biochemical Pathways

The compound may affect several biochemical pathways due to the presence of the trifluoromethyl group. This group is known to alter the properties of organic molecules, leading to changes in their behavior in biological systems . The exact pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

The trifluoromethyl group is known to influence these properties in other compounds . For instance, it can increase the lipophilicity of a molecule, potentially enhancing its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential for the trifluoromethyl group to interact with various proteins and enzymes, the compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the reactivity of the trifluoromethyl group can be influenced by the pH of the environment

特性

IUPAC Name |

2-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c1-12-5-2-3-8-15(12)16(22)21-9-10-23-14-7-4-6-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLOXOHYZJPTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)

![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)

![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)

![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)